1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18FN3O2 and its molecular weight is 375.403. The purity is usually 95%.
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Scientific Research Applications
Preclinical Pharmacology and Pharmacokinetics
The study by Garner et al. (2015) explored the pharmacodynamic and pharmacokinetic properties of CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, showing its high-binding affinity and no off-target activity. The efficacy of CERC-301 was demonstrated in various tests, suggesting its potential in clinical trials for major depressive disorder based on a translational approach guided by receptor occupancy to select doses (Garner et al., 2015).
Pharmacogenetics and Toxicity
Several studies have focused on the pharmacogenetics of fluoropyrimidine metabolism, particularly the role of dihydropyrimidine dehydrogenase (DPD) in drug-induced toxicity. These studies highlight the genetic basis for variability in drug tolerance and the impact of DPD deficiency on severe toxicity risks. For instance, Harris et al. (1991) described the inheritance of a defect in pyrimidine catabolism associated with drug-induced toxicity in patients receiving 5-fluorouracil, underscoring the potential for monitoring DPD activity to manage patient treatment (Harris et al., 1991).
Enzyme Activity and Chemotherapy Efficacy
Research has also delved into the clinical relevance of enzyme activities, such as DPD and thymidylate synthase (TS), in the context of chemotherapy efficacy. For example, Sasako et al. (2014) investigated the expression of genes involved in pyrimidine metabolism in patients undergoing 5-fluorouracil-based therapy, finding that high TS and DPD gene expression was associated with enhanced benefits from postoperative adjuvant treatment in gastric cancer (Sasako et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-15-8-10-16(11-9-15)13-26-21(27)20-19(7-4-12-24-20)25(22(26)28)14-17-5-2-3-6-18(17)23/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDDRPZAQQNVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.